molecular formula C15H9N3O4 B11695904 (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

(2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Katalognummer: B11695904
Molekulargewicht: 295.25 g/mol
InChI-Schlüssel: AXUOAWQBOYGHIV-MDWZMJQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of nitro groups attached to phenyl rings and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves the reaction of 3-nitrobenzaldehyde with 4-nitrobenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and nitrile react to form the desired product. Common bases used in this reaction include piperidine or pyridine, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to increase efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or carboxylic acids.

    Oxidation: The phenyl rings can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4).

    Substitution: Hydrochloric acid (HCl) for hydrolysis, ammonia (NH3) for amide formation.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of (2Z)-3-(3-aminophenyl)-2-(4-aminophenyl)prop-2-enenitrile.

    Substitution: Formation of (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enoic acid.

    Oxidation: Formation of quinone derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer activity, it may interfere with cellular pathways involved in cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2Z)-3-(3-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile
  • (2Z)-3-(3-nitrophenyl)-2-(4-chlorophenyl)prop-2-enenitrile
  • (2Z)-3-(3-nitrophenyl)-2-(4-fluorophenyl)prop-2-enenitrile

Uniqueness

(2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is unique due to the presence of two nitro groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The electronic effects of the nitro groups can alter the compound’s behavior in various reactions, making it distinct from similar compounds with different substituents.

Eigenschaften

Molekularformel

C15H9N3O4

Molekulargewicht

295.25 g/mol

IUPAC-Name

(Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C15H9N3O4/c16-10-13(12-4-6-14(7-5-12)17(19)20)8-11-2-1-3-15(9-11)18(21)22/h1-9H/b13-8+

InChI-Schlüssel

AXUOAWQBOYGHIV-MDWZMJQESA-N

Isomerische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.